Cas no 80418-48-0 (Butanoic acid, 3-chloro-, chloromethyl ester)

Butanoic acid, 3-chloro-, chloromethyl ester is a versatile organic compound. It serves as an intermediate in the synthesis of various organic esters and is known for its high purity and stability. The chloromethyl group imparts unique reactivity, enhancing its utility in organic synthesis. This compound offers a reliable source of functionalized esters, making it an invaluable tool in chemical research and industrial applications.
Butanoic acid, 3-chloro-, chloromethyl ester structure
80418-48-0 structure
Product name:Butanoic acid, 3-chloro-, chloromethyl ester
CAS No:80418-48-0
MF:C5H8Cl2O2
MW:171.021820068359
CID:705713
PubChem ID:569163

Butanoic acid, 3-chloro-, chloromethyl ester Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 3-chloro-, chloromethyl ester
    • chloromethyl 3-chlorobutanoate
    • EN300-375305
    • 80418-48-0
    • Chloromethyl3-chlorobutanoate
    • DTXSID20341003
    • GWYHWJBUTPNSIJ-UHFFFAOYSA-N
    • Inchi: InChI=1S/C5H8Cl2O2/c1-4(7)2-5(8)9-3-6/h4H,2-3H2,1H3
    • InChI Key: GWYHWJBUTPNSIJ-UHFFFAOYSA-N
    • SMILES: CC(CC(=O)OCCl)Cl

Computed Properties

  • Exact Mass: 169.9901349g/mol
  • Monoisotopic Mass: 169.9901349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 95
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 1.8

Butanoic acid, 3-chloro-, chloromethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-375305-10.0g
chloromethyl 3-chlorobutanoate
80418-48-0
10.0g
$3131.0 2023-03-02
Enamine
EN300-375305-0.1g
chloromethyl 3-chlorobutanoate
80418-48-0
0.1g
$640.0 2023-03-02
Enamine
EN300-375305-0.25g
chloromethyl 3-chlorobutanoate
80418-48-0
0.25g
$670.0 2023-03-02
Enamine
EN300-375305-1.0g
chloromethyl 3-chlorobutanoate
80418-48-0
1g
$0.0 2023-06-07
Enamine
EN300-375305-0.05g
chloromethyl 3-chlorobutanoate
80418-48-0
0.05g
$612.0 2023-03-02
Enamine
EN300-375305-2.5g
chloromethyl 3-chlorobutanoate
80418-48-0
2.5g
$1428.0 2023-03-02
Enamine
EN300-375305-0.5g
chloromethyl 3-chlorobutanoate
80418-48-0
0.5g
$699.0 2023-03-02
Enamine
EN300-375305-5.0g
chloromethyl 3-chlorobutanoate
80418-48-0
5.0g
$2110.0 2023-03-02

Additional information on Butanoic acid, 3-chloro-, chloromethyl ester

Butanoic acid, 3-chloro-, chloromethyl ester (CAS No. 80418-48-0): A Comprehensive Overview

Butanoic acid, 3-chloro-, chloromethyl ester, with the chemical formula C₅H₇Cl₂O₂, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 80418-48-0, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The unique structural features of this molecule, particularly the presence of both a chloromethyl group and a chloro-substituted butanoic acid backbone, make it a valuable intermediate in various chemical transformations.

The synthesis of Butanoic acid, 3-chloro-, chloromethyl ester typically involves multi-step reactions that highlight the compound's reactivity and utility. The process often begins with the chlorination of butanoic acid derivatives, followed by the introduction of a chloromethyl group. This synthetic route underscores the compound's role as a building block in more complex molecular architectures. The presence of both chlorine atoms enhances its reactivity, making it a potent candidate for further functionalization.

In recent years, Butanoic acid, 3-chloro-, chloromethyl ester has been explored for its potential applications in pharmaceuticals. Its structural motif is reminiscent of many bioactive molecules, suggesting that it could serve as a precursor for drugs targeting various diseases. For instance, researchers have investigated its use in the synthesis of analogs that mimic the structure of known therapeutic agents. The chloromethyl group, in particular, is a versatile handle for introducing additional functional groups, enabling the creation of diverse pharmacophores.

The compound's relevance extends to materials science as well. Its ability to undergo cross-coupling reactions makes it a candidate for polymer modification and the development of novel materials with tailored properties. In one notable study, researchers demonstrated its use in generating polymers with enhanced thermal stability and mechanical strength. These findings open up possibilities for applications in high-performance coatings and adhesives.

From an academic perspective, Butanoic acid, 3-chloro-, chloromethyl ester offers insights into reaction mechanisms and synthetic strategies. Its behavior in various reaction conditions has been meticulously studied to understand how the presence of chlorine atoms influences its reactivity. Such studies contribute to the broader understanding of organic chemistry principles and can inform the design of more efficient synthetic pathways.

The compound's potential in drug discovery is further highlighted by its role as a scaffold for medicinal chemistry investigations. By modifying its structure, researchers can explore new therapeutic avenues. For example, derivatives of this compound have been examined for their antimicrobial properties. The structural similarity to certain known antibiotics suggests that it could be a valuable starting point for developing novel antibiotics with improved efficacy and reduced resistance profiles.

In conclusion, Butanoic acid, 3-chloro-, chloromethyl ester (CAS No. 80418-48-0) is a multifaceted compound with significant implications in both synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for scientists working on drug development and materials science. As research continues to uncover new applications for this compound, its importance is likely to grow further.

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